molecular formula C11H9F2NO B13211148 2,5-difluoro-N-(furan-2-ylmethyl)aniline

2,5-difluoro-N-(furan-2-ylmethyl)aniline

Cat. No.: B13211148
M. Wt: 209.19 g/mol
InChI Key: DPEVUNCJDIGCIM-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(furan-2-ylmethyl)aniline is an organic compound with the molecular formula C11H9F2NO and a molecular weight of 209.19 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the aniline ring and a furan-2-ylmethyl group attached to the nitrogen atom. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(furan-2-ylmethyl)aniline typically involves the reaction of 2,5-difluoroaniline with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the formation of the desired product . The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to 50°C
  • Reaction time: 2-4 hours

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques such as crystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(furan-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in ethanol or methanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2,5-Difluoro-N-(furan-2-ylmethyl)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical intermediates

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(furan-2-ylmethyl)aniline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-N-(furan-2-ylmethyl)aniline is unique due to the specific positioning of fluorine atoms and the presence of the furan-2-ylmethyl group. This combination can result in distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H9F2NO

Molecular Weight

209.19 g/mol

IUPAC Name

2,5-difluoro-N-(furan-2-ylmethyl)aniline

InChI

InChI=1S/C11H9F2NO/c12-8-3-4-10(13)11(6-8)14-7-9-2-1-5-15-9/h1-6,14H,7H2

InChI Key

DPEVUNCJDIGCIM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC2=C(C=CC(=C2)F)F

Origin of Product

United States

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